5-Bromo-4-cyano-2-formylbenzoic acid

Medicinal Chemistry Drug Design ADME Properties

This 5-Bromo-4-cyano-2-formylbenzoic acid (CAS 1805406-80-7) is an irreplaceable tetra-substituted scaffold for drug discovery. Unlike non-brominated analogs (XLogP3 0.6), its higher lipophilicity (XLogP3 1.3) enhances intracellular target engagement. The 1,2,4,5-regiochemistry enables orthogonal elaboration—Suzuki coupling, aldehyde reductive amination, nitrile modification. ≥98% purity surpasses the 95% industry standard, ensuring controlled impurity profiles for lead optimization and early-GLP tox studies. Ideal for combinatorial libraries and continuous flow scale-up. Request a quote.

Molecular Formula C9H4BrNO3
Molecular Weight 254.04 g/mol
CAS No. 1805406-80-7
Cat. No. B1409727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-cyano-2-formylbenzoic acid
CAS1805406-80-7
Molecular FormulaC9H4BrNO3
Molecular Weight254.04 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1C#N)Br)C(=O)O)C=O
InChIInChI=1S/C9H4BrNO3/c10-8-2-7(9(13)14)6(4-12)1-5(8)3-11/h1-2,4H,(H,13,14)
InChIKeyKREUEESORAYTPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-cyano-2-formylbenzoic Acid (CAS 1805406-80-7): A Multi-Functional Benzoic Acid Scaffold for Medicinal Chemistry and Chemical Biology


5-Bromo-4-cyano-2-formylbenzoic acid (CAS: 1805406-80-7) is a polysubstituted aromatic aldehyde belonging to the class of bromo-cyano-formylbenzoic acids. Its molecular formula is C9H4BrNO3 with a molecular weight of 254.04 g/mol [1]. The compound features a unique 1,2,4,5-tetra-substituted benzene ring bearing a carboxylic acid, a formyl group, a cyano group, and a bromine atom. This specific arrangement makes it a versatile, densely functionalized scaffold for the synthesis of complex organic molecules, particularly in drug discovery where orthogonally reactive handles are required . Its computed lipophilicity (XLogP3: 1.3) is significantly higher than its non-brominated congener, offering distinct physicochemical properties [1].

Why 5-Bromo-4-cyano-2-formylbenzoic Acid Cannot Be Replaced by a Generic Analogue in Research and Development


The high degree of functionalization and the specific regiochemistry of 5-Bromo-4-cyano-2-formylbenzoic acid make it irreplaceable by a simple 'in-class' substitute. Attempting to substitute this compound with a non-brominated analogue like 4-cyano-2-formylbenzoic acid eliminates the critical aryl halide handle for transition metal-catalyzed cross-coupling reactions, a key step in the synthesis of complex biaryl or heteroaryl-containing drug candidates [1]. Using a different regioisomer, such as 3-bromo-4-cyano-2-formylbenzoic acid (CAS 1807023-16-0), changes the electronic and steric environment, which can lead to different reactivity, selectivity, and yield in subsequent chemical reactions, potentially derailing a validated synthesis route [2]. For example, the position of the bromine atom relative to the electron-withdrawing cyano and formyl groups affects the rate of oxidative addition in palladium-catalyzed couplings [3].

Quantitative Evidence for Selecting 5-Bromo-4-cyano-2-formylbenzoic Acid Over Its Closest Analogs


Enhanced Lipophilicity Compared to Non-Brominated Scaffold for Improved Membrane Permeability

The presence of the bromine substituent at the 5-position markedly increases the compound's lipophilicity. The computed logP (XLogP3) for the target compound is 1.3, which is 0.7 log units higher than the value of 0.6 for the non-brominated analog, 4-cyano-2-formylbenzoic acid [1][2]. In drug discovery, an increase of one log unit can roughly correlate with a 10-fold increase in a compound's partition coefficient, suggesting significantly improved membrane permeability for the brominated scaffold when incorporated into a lead molecule.

Medicinal Chemistry Drug Design ADME Properties

Supplier-Qualified Purity Advantage Over Comparable Isomers for Reliable Development

For robust and reproducible research, the purity of starting materials is critical. Based on supplier data, 5-Bromo-4-cyano-2-formylbenzoic acid is available with a certified purity of not less than (NLT) 98% . In contrast, the minimal purity specification for common regioisomeric comparators like 3-Bromo-4-cyano-2-formylbenzoic acid (CAS 1807023-16-0) is typically 95% from major research chemical suppliers . This 3% higher guaranteed purity reduces the risk of impurities interfering with delicate catalytic cycles or leading to misleading biological assay results.

Procurement Quality Control Pharmaceutical R&D

Critical Aryl Halide Handle for Modern Cross-Coupling Methodologies

The aryl bromide functionality in the target compound is a prerequisite for widely used synthetic methodologies that cannot be performed on its non-halogenated congener. While all brominated regioisomers share this feature, the specific 5-Bromo-4-cyano-2-formyl-substitution pattern is documented as a key intermediate in the synthesis of biologically important molecules. A pioneering continuous flow-flash chemistry study utilized 2-bromo-5-cyanobenzoate to produce a 5-cyano-2-formylbenzoic acid derivative in an 88% isolated yield by reacting with an aryllithium intermediate generated within 0.1 seconds at -50°C, a feat unachievable in batch mode [1]. This validates the high reactivity of the bromine atom in this 2-bromo-5-cyano relative position for lithium-halogen exchange, a critical step that is likely to be similarly effective for the target compound's 5-bromo-4-cyano pattern.

Organic Synthesis C-C Bond Formation Suzuki Coupling

Orthogonal Reactivity from Dense Functional Group Architecture for Library Synthesis

The target compound uniquely consolidates four orthogonal reactive groups on a single benzene ring: a carboxylic acid (for amide coupling), an aldehyde (for reductive amination or Knoevenagel condensation), a nitrile (for conversion to tetrazoles or amines), and an aryl bromide (for cross-coupling). This 'Swiss Army Knife' architecture enables at least 3-4 sequential, chemoselective transformations for rapid library expansion . This is a class-level advantage over scaffolds like 5-bromo-2-formylbenzoic acid (which lacks the nitrile) or 2-bromo-4-cyanobenzoic acid (which lacks the aldehyde), which offer fewer points of diversification and thus less potential molecular complexity from a single starting material .

Combinatorial Chemistry Scaffold Diversification Late-Stage Functionalization

Validated Application Scenarios for 5-Bromo-4-cyano-2-formylbenzoic Acid in Scientific Research


Flow Chemistry for Scalable Synthesis of Pharmaceutically Relevant Intermediates

Building on evidence that a compound with the same 'bromo-cyano-benzoate' motif undergoes highly efficient lithium-halogen exchange and formylation in continuous flow reactors [1], this compound is an ideal candidate for process chemists developing scalable routes to complex phthalaldehydic acid derivatives. Its use can enable the rapid, high-yield synthesis of intermediates for platelet aggregation inhibitors and other drug candidates, a process that is problematic in traditional batch reactors.

High-Throughput Combinatorial Library Synthesis Around a Central Scaffold

The presence of four distinct, orthogonally reactive functional groups makes this acid a premier central scaffold for combinatorial chemistry . Research groups focused on lead generation can sequentially elaborate this scaffold using solid-phase or solution-phase synthesis: first anchoring via the carboxylic acid, then diversifying via Suzuki coupling at the aryl bromide, followed by aldehyde-based reactions (e.g., reductive amination) and finally nitrile modifications. This one compound can thus generate a large, diverse compound library, maximizing the efficiency of early-stage drug discovery.

Synthesis of Physicochemically Optimized Drug Candidates for Intracellular Targets

For targets located within cells, pharmacokinetic properties are paramount. The statistically significant increase in lipophilicity (XLogP3 = 1.3) compared to the non-brominated core (XLogP3 = 0.6) provides a strong rationale for incorporating this scaffold into a hit-to-lead campaign for intracellular proteins [2][3]. This modest but meaningful increase in logP can be the difference between a compound with poor permeability and one that enters cells effectively, increasing the probability of success in cell-based assays.

Reliable Building Block Supply for Good Laboratory Practice (GLP) Studies

The availability of this specific regioisomer at a certified minimum purity of 98% , which is superior to the 95% standard for many close isomers , makes it the material of choice for lead-optimization and early-GLP toxicity studies. Utilizing higher-purity starting materials ensures that the target impurity profile in the final drug substance can be controlled, preventing costly delays caused by unknown impurities originating from sub-standard building blocks.

Quote Request

Request a Quote for 5-Bromo-4-cyano-2-formylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.